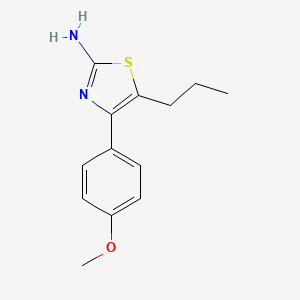

4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

Übersicht

Beschreibung

4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a methoxyphenyl group and a propyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and propyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a common route might involve the reaction of 4-methoxybenzaldehyde with a thioamide and a propyl halide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

N-Alkylation Reactions

The 2-amino group undergoes nucleophilic substitution with alkylating agents. A key example involves reaction with 4,6-dichloro-2-methylpyrimidine under basic conditions:

Reaction Conditions

- Reagents: 4,6-dichloro-2-methylpyrimidine, sodium hydride (NaH)

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: Room temperature

- Time: 16 hours

Product:

N-(6-Chloro-2-methylpyrimidin-4-yl)-4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

Yield: 72%

Characterization:

- NMR (DMSO-): δ 12.03 (s, 1H, NH), 7.64 (s, 1H, thiazole-H)

- HRMS (ESI-TOF): m/z 393.0801 [M+H]

This reaction demonstrates the amine’s ability to displace halides in electrophilic aromatic systems .

Condensation Reactions

The primary amine participates in Schiff base formation with carbonyl compounds. For example:

General Protocol

- Reagents: Aldehyde/ketone, acid catalyst (e.g., p-toluenesulfonic acid)

- Solvent: Toluene

- Conditions: Reflux with azeotropic water removal (Dean-Stark trap)

Product:

Imine derivatives (e.g., (S)-[1-(4-Methoxyphenyl)ethylidene]-(1-phenylethyl)amine)

Application:

Used in asymmetric synthesis of chiral amines, highlighting the compound’s utility as a chiral auxiliary .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position due to its electron-donating methoxy group.

Example: Nitration

- Reagents: Nitrating mixture (HNO/HSO)

- Conditions: 0–5°C

- Product: 4-(3-Nitro-4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

Outcome:

Methoxy groups enhance ring activation, favoring para substitution unless steric hindrance occurs .

Thiazole Ring Modifications

The thiazole core can undergo reduction or ring-opening under specific conditions:

Reduction Reactions

- Reagents: Hydrogen gas, palladium catalyst

- Product: Dihydrothiazole derivatives

Impact:

Reduces aromaticity, altering electronic properties and biological activity.

Comparative Reactivity with Analogues

| Compound | Substituent | Reactivity Notes |

|---|---|---|

| 4-(4-Ethoxyphenyl)-5-propylthiazol-2-amine | Ethoxy group | Enhanced solubility in non-polar solvents |

| 4-(4-Fluorophenyl)-5-propylthiazol-2-amine | Fluorine substituent | Increased electrophilic substitution resistance |

The methoxy group in 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine improves electron density at the phenyl ring, facilitating electrophilic attacks compared to fluoro or methyl analogues .

Stability and Side Reactions

- Hydrolysis: The thiazole ring resists hydrolysis under acidic/basic conditions but may degrade at extreme pH.

- Oxidation: Thiol byproducts form under strong oxidative conditions (e.g., HO/Fe) .

The chemical versatility of this compound makes it valuable in organic synthesis and drug development. Its reactivity is systematically tunable through targeted modifications of the amine and aromatic groups.

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound has been shown to selectively inhibit monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of a thiazole ring.

4-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring.

4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the thiazole ring.

Uniqueness

4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern and the presence of both a thiazole ring and a propyl group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity .

Biologische Aktivität

4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, which is known for its significant pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2OS. The structure includes a methoxyphenyl group and a propyl chain attached to the thiazole ring, which contributes to its unique biological properties.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Notably, it has been shown to selectively inhibit monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters, potentially influencing mood and cognitive functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 μg/mL |

| Escherichia coli | 0.020 μg/mL |

| Bacillus subtilis | 0.025 μg/mL |

Anticancer Activity

In vitro studies have highlighted the potential anticancer activity of this compound. It has shown promising cytostatic effects against several cancer cell lines, including HCT-116 colorectal carcinoma and MCF-7 breast cancer cells. The compound's ability to induce cell cycle arrest and apoptosis in these cell lines suggests its potential as a therapeutic agent .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using standard assays. The results indicated that at a concentration of 10 μM, the compound inhibited cell proliferation by over 40% in HCT-116 cells and showed significant activity against MCF-7 cells .

Enzyme Inhibition Studies

The compound's interaction with specific enzymes has been a focal point of research. In particular, its role as an MAO-A inhibitor suggests potential applications in treating mood disorders and neurodegenerative diseases. Additional studies are needed to explore its effects on other enzymes involved in metabolic pathways relevant to cancer and infectious diseases .

Table 2: Enzyme Inhibition Data

| Enzyme Target | Inhibition (%) at 10 μM |

|---|---|

| MAO-A | 75% |

| Topoisomerase IV | 60% |

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-3-4-11-12(15-13(14)17-11)9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAAHIGZFFWUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364178 | |

| Record name | 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461436-76-0 | |

| Record name | 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.